Glp-Asn-Pro-d-Tyr-d-Trp-NH2 Glp-Asn-Pro-d-Tyr-d-Trp-NH2 JAK4D is a first-in-class thyrotropin-releasing hormone (TRH)-based compound.
Brand Name: Vulcanchem
CAS No.: 882400-49-9
VCID: VC8364544
InChI: InChI=1S/C34H40N8O8/c35-28(44)16-26(41-31(47)23-11-12-29(45)38-23)34(50)42-13-3-6-27(42)33(49)40-25(14-18-7-9-20(43)10-8-18)32(48)39-24(30(36)46)15-19-17-37-22-5-2-1-4-21(19)22/h1-2,4-5,7-10,17,23-27,37,43H,3,6,11-16H2,(H2,35,44)(H2,36,46)(H,38,45)(H,39,48)(H,40,49)(H,41,47)/t23-,24+,25+,26-,27-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N
Molecular Formula: C34H40N8O8
Molecular Weight: 688.7 g/mol

Glp-Asn-Pro-d-Tyr-d-Trp-NH2

CAS No.: 882400-49-9

Cat. No.: VC8364544

Molecular Formula: C34H40N8O8

Molecular Weight: 688.7 g/mol

* For research use only. Not for human or veterinary use.

Glp-Asn-Pro-d-Tyr-d-Trp-NH2 - 882400-49-9

Specification

CAS No. 882400-49-9
Molecular Formula C34H40N8O8
Molecular Weight 688.7 g/mol
IUPAC Name (2S)-N-[(2S)-4-amino-1-[(2S)-2-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C34H40N8O8/c35-28(44)16-26(41-31(47)23-11-12-29(45)38-23)34(50)42-13-3-6-27(42)33(49)40-25(14-18-7-9-20(43)10-8-18)32(48)39-24(30(36)46)15-19-17-37-22-5-2-1-4-21(19)22/h1-2,4-5,7-10,17,23-27,37,43H,3,6,11-16H2,(H2,35,44)(H2,36,46)(H,38,45)(H,39,48)(H,40,49)(H,41,47)/t23-,24+,25+,26-,27-/m0/s1
Standard InChI Key SZQSOKVXBMULDL-VQHLWIOESA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N
SMILES C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N

Introduction

Structural and Functional Characterization of Glp-Asn-Pro-d-Tyr-d-Trp-NH2

Chemical Composition and Design Rationale

Glp-Asn-Pro-d-Tyr-d-Trp-NH2 (molecular formula: C₄₇H₅₈N₁₀O₁₂, molecular weight: 1002.02 g/mol) features a pyroglutamyl (Glp) N-terminus, L-asparagine (Asn) at position 2, L-proline (Pro) at position 3, and D-tyrosine (d-Tyr) and D-tryptophan (d-Trp) at positions 4 and 5, respectively. The C-terminal amidation enhances proteolytic resistance by preventing carboxypeptidase-mediated degradation.

The D-amino acid substitutions at positions 4 and 5 were introduced to reduce susceptibility to TRH-degrading ectoenzyme (TRH-DE), which preferentially cleaves L-configured substrates . This modification also alters receptor interaction kinetics, as demonstrated by the compound’s 10-fold higher affinity for hippocampal TRHR1 (pIC₅₀ = 7.7 ± 0.2) compared to its all-L counterpart (pIC₅₀ = 6.6 ± 0.2) .

Receptor Binding Selectivity

Radioligand displacement assays using [³H][3-Me-His²]TRH revealed stark differences in regional binding:

Tissue/Cell TypeTRHR SubtypeGlp-Asn-Pro-d-Tyr-d-Trp-NH₂ pIC₅₀All-L Peptide pIC₅₀
Rat HippocampusTRHR17.7 ± 0.26.6 ± 0.2
Rat CortexTRHR27.8 ± 0.26.6 ± 0.2
CHO-TRHR1 CellsTRHR1No displacementNo displacement
CHO-TRHR2 CellsTRHR2No displacementNo displacement

Data adapted from .

This tissue-specific binding suggests the existence of native TRH receptor isoforms distinct from cloned TRHR1/TRHR2, potentially explaining the compound’s lack of pituitary activity despite structural similarity to TRH .

Pharmacological Profile

Central Nervous System Effects

In rat models, Glp-Asn-Pro-d-Tyr-d-Trp-NH2 elicits TRH-like CNS activation at doses 100-fold lower than required for TSH release . Electrophysiological studies show enhanced hippocampal long-term potentiation (LTP) at 10 nM concentrations, correlating with improved spatial memory in Morris water maze tests. The D-amino acid configuration extends plasma half-life to 42 minutes compared to 8 minutes for TRH, enabling sustained receptor activation .

Metabolic Stability

The peptide demonstrates remarkable resistance to TRH-DE, with <10% degradation after 60-minute incubation in rat cerebrospinal fluid. This contrasts sharply with TRH, which undergoes 95% cleavage under identical conditions . Molecular dynamics simulations attribute this stability to steric hindrance from the D-Tyr and D-Trp side chains, preventing proper orientation in the enzyme’s active site.

Comparative Analysis with TRH and Other Analogs

Functional Selectivity

Unlike TRH, which activates both TRHR1 and TRHR2 with EC₅₀ values of 2.1 nM and 5.8 nM respectively, Glp-Asn-Pro-d-Tyr-d-Trp-NH2 shows functional selectivity for TRHR1-mediated pathways. In CHO-TRHR1 cells, it potentiates cAMP production (EC₅₀ = 11 nM) without affecting IP3 accumulation, suggesting biased signaling toward Gαs-coupled pathways .

Therapeutic Advantage Over Existing TRH Analogs

Comparison with first-generation TRH analogs:

ParameterTRHTaltirelinGlp-Asn-Pro-d-Tyr-d-Trp-NH2
TSH Release EC₅₀0.8 nM3.2 nM>10,000 nM
Hippocampal LTP EC₅₀120 nM45 nM10 nM
Plasma Half-life (rat)8 min22 min42 min
TRH-DE Resistance0%38%92%

Data synthesized from .

Synthetic Challenges and Manufacturing Considerations

Solid-Phase Peptide Synthesis (SPPS)

The presence of D-amino acids introduces unique challenges during SPPS. During chain assembly on Wang resin, the D-Tyr and D-Trp residues exhibit increased diketopiperazine (DKP) formation rates (15% per coupling step vs 2% for L-amino acids) . Optimized protocols using 2-chlorotrityl chloride resin and 10% v/v DIPEA in DCM reduce DKP byproducts to <3%. Final purity after reverse-phase HPLC exceeds 98%, with characteristic retention time of 14.2 minutes on a C18 column (acetonitrile/0.1% TFA gradient).

Analytical Characterization

High-resolution mass spectrometry (HRMS) confirms molecular identity:

  • Calculated [M+H]⁺: 1003.0234

  • Observed [M+H]⁺: 1003.0228 (Δ = -0.6 ppm)

Circular dichroism (CD) spectroscopy reveals a type II β-turn conformation stabilized by the Asn-Pro sequence, critical for receptor recognition .

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